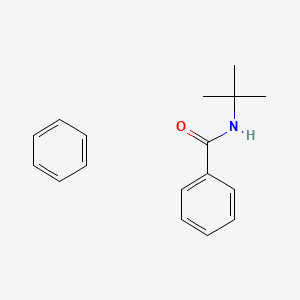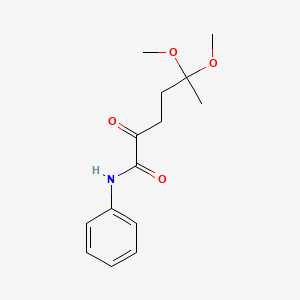
5,5-Dimethoxy-2-oxo-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethoxy-2-oxo-N-phenylhexanamide: is a chemical compound with the molecular formula C13H17NO4 It is characterized by the presence of two methoxy groups, a phenyl group, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-2-oxo-N-phenylhexanamide typically involves the reaction of 5,5-dimethoxy-2-oxohexanoic acid with aniline. The reaction is facilitated by coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HoBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethoxy-2-oxo-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5-Dimethoxy-2-oxo-N-phenylhexanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethoxy-2-oxo-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. For example, it has been shown to inhibit glucose dehydrogenase, which is involved in the glucose metabolic pathway .
Comparación Con Compuestos Similares
- 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
Comparison: 5,5-Dimethoxy-2-oxo-N-phenylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
93371-33-6 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
5,5-dimethoxy-2-oxo-N-phenylhexanamide |
InChI |
InChI=1S/C14H19NO4/c1-14(18-2,19-3)10-9-12(16)13(17)15-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |
Clave InChI |
HMEYILUHBHUTIL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)C(=O)NC1=CC=CC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




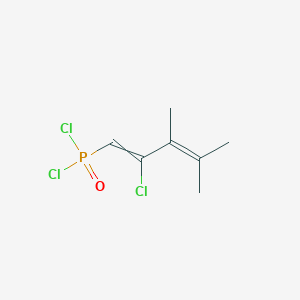
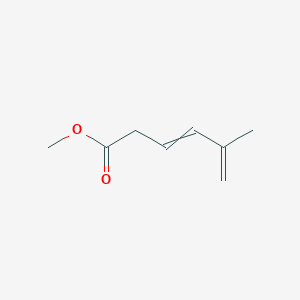
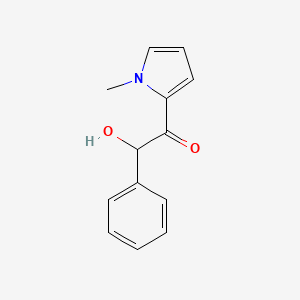
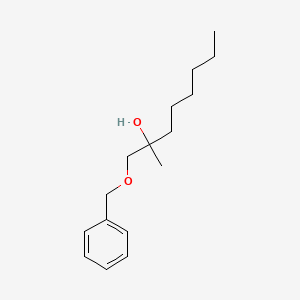
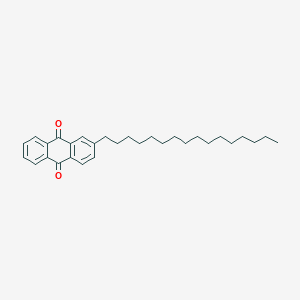


![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)

